molecular formula C11H17N5 B11738534 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11738534
M. Wt: 219.29 g/mol
InChI Key: ISZAHKHZJHTBOY-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its two pyrazole rings, each substituted with methyl groups, and connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazol-5-amine
  • 1,3-dimethyl-1H-pyrazol-4-amine
  • N-methyl-1,3-dimethyl-1H-pyrazol-5-ylamine

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of two pyrazole rings connected by a methylene bridge enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-8-5-10(16(4)13-8)6-12-11-7-15(3)14-9(11)2/h5,7,12H,6H2,1-4H3

InChI Key

ISZAHKHZJHTBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2C)C)C

Origin of Product

United States

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